

physical and chemical properties of 5-Methylthiophene-2-boronic acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 5-Methylthiophene-2-boronic acid

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An In-depth Technical Guide to 5-Methylthiophene-2-boronic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of **5-Methylthiophene-2-boronic acid**, a versatile building block in organic synthesis, particularly in the realm of drug discovery and materials science. This document details its structural and physicochemical characteristics, spectral data, and key chemical applications, including detailed experimental protocols.

Physical and Chemical Properties

5-Methylthiophene-2-boronic acid is a solid, typically appearing as a white to off-white powder or crystalline solid. It is a key reagent in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which facilitates the formation of carbon-carbon bonds.

Physicochemical Data

The fundamental physical and chemical properties of **5-Methylthiophene-2-boronic acid** are summarized in the table below for easy reference.

Property	Value	Reference
CAS Number	162607-20-7	[1]
Molecular Formula	C ₅ H ₇ BO ₂ S	[1]
Molecular Weight	141.98 g/mol	[1]
Appearance	White to cream crystals or powder	
Boiling Point	302.9°C at 760 mmHg	[1]
pKa	8.73	
Solubility	Soluble in Methanol.	
Storage	Keep in a dark place, under an inert atmosphere, and store in a freezer under -20°C.	

Structural Information

Identifier	Value	Reference
IUPAC Name	(5-methylthiophen-2-yl)boronic acid	
Canonical SMILES	<chem>CC1=CC=C(B(O)O)S1</chem>	
InChI	InChI=1S/C5H7BO2S/c1-4-2-3-5(9-4)6(7)8/h2-3,7-8H,1H3	
InChI Key	NRIYPIBRPGAWDD-UHFFFAOYSA-N	

Spectral Data

Detailed spectral analysis is crucial for the identification and characterization of **5-Methylthiophene-2-boronic acid**. The following sections provide an overview of the expected spectral data.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show signals corresponding to the methyl group protons and the two aromatic protons on the thiophene ring, as well as a broad signal for the hydroxyl protons of the boronic acid group. The chemical shifts (δ) are typically reported in parts per million (ppm) downfield from a standard reference.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will display signals for the five carbon atoms in the molecule: the methyl carbon, the four carbons of the thiophene ring. The carbon attached to the boron atom will have a characteristic chemical shift.

FT-IR Spectroscopy

The infrared spectrum of **5-Methylthiophene-2-boronic acid** will exhibit characteristic absorption bands corresponding to its functional groups. Key expected absorptions include:

- O-H stretching: A broad band in the region of 3200-3600 cm⁻¹ for the boronic acid hydroxyl groups.
- C-H stretching: Bands in the 2850-3100 cm⁻¹ region for the methyl and aromatic C-H bonds.
- C=C stretching: Absorptions in the 1400-1600 cm⁻¹ range due to the thiophene ring.
- B-O stretching: A strong band typically found around 1350 cm⁻¹.
- C-S stretching: This can be observed in the fingerprint region.

Mass Spectrometry

Mass spectrometry will show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound. Fragmentation patterns can provide further structural information, with common losses including water (H₂O) from the boronic acid moiety.

Experimental Protocols

The following are detailed methodologies for key experiments involving **5-Methylthiophene-2-boronic acid**.

Synthesis of 5-Methylthiophene-2-boronic acid

A common route for the synthesis of arylboronic acids is through the reaction of an organolithium or Grignard reagent with a trialkyl borate.

General Procedure:

- **Lithiation of 2-Methylthiophene:** To a solution of 2-methylthiophene in an anhydrous ether solvent (e.g., diethyl ether or THF) cooled to a low temperature (typically $-78\text{ }^{\circ}\text{C}$) under an inert atmosphere (e.g., argon or nitrogen), a solution of a strong base such as n-butyllithium in hexanes is added dropwise. The reaction mixture is stirred at this temperature for a specified time to ensure complete lithiation at the 5-position.
- **Borylation:** Triisopropyl borate is then added dropwise to the reaction mixture, maintaining the low temperature. The mixture is stirred for several hours, allowing it to slowly warm to room temperature.
- **Hydrolysis:** The reaction is quenched by the slow addition of an aqueous acid solution (e.g., dilute HCl).
- **Work-up and Isolation:** The organic layer is separated, and the aqueous layer is extracted with an organic solvent. The combined organic layers are washed with brine, dried over an anhydrous drying agent (e.g., MgSO_4 or Na_2SO_4), and the solvent is removed under reduced pressure.
- **Purification:** The crude product is then purified, typically by recrystallization from a suitable solvent system.

Purification by Recrystallization

General Procedure:

- **Solvent Selection:** Choose a solvent or a solvent mixture in which **5-Methylthiophene-2-boronic acid** is soluble at elevated temperatures but sparingly soluble at room temperature or below.
- **Dissolution:** The crude solid is dissolved in a minimal amount of the hot solvent.

- Hot Filtration (if necessary): If insoluble impurities are present, the hot solution is filtered to remove them.
- Crystallization: The hot, clear solution is allowed to cool slowly to room temperature, and then further cooled in an ice bath to induce crystallization.
- Isolation: The resulting crystals are collected by vacuum filtration, washed with a small amount of the cold solvent, and dried under vacuum.

Suzuki-Miyaura Cross-Coupling Reaction

This reaction is a cornerstone of modern organic synthesis for the formation of biaryl compounds.

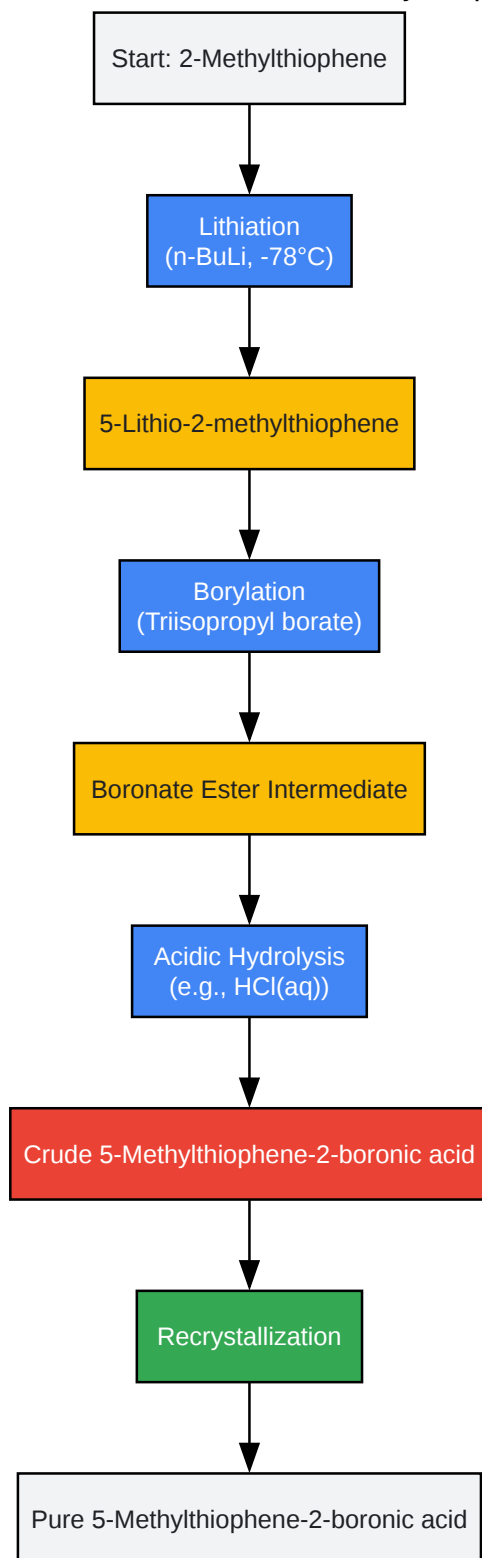
General Procedure:

- Reaction Setup: A reaction vessel is charged with **5-Methylthiophene-2-boronic acid** (1.0-1.5 equivalents), an aryl halide (1.0 equivalent), a palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$, typically 1-5 mol%), and a base (e.g., K_2CO_3 , Cs_2CO_3 , or K_3PO_4 , typically 2-3 equivalents).
- Solvent Addition: A suitable solvent system, often a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water, is added.
- Reaction Conditions: The reaction mixture is degassed and then heated under an inert atmosphere at a temperature ranging from 80 to 120 °C for several hours until the reaction is complete (monitored by TLC or GC-MS).
- Work-up: After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated.
- Purification: The crude product is purified by column chromatography on silica gel or by recrystallization.

Mandatory Visualizations

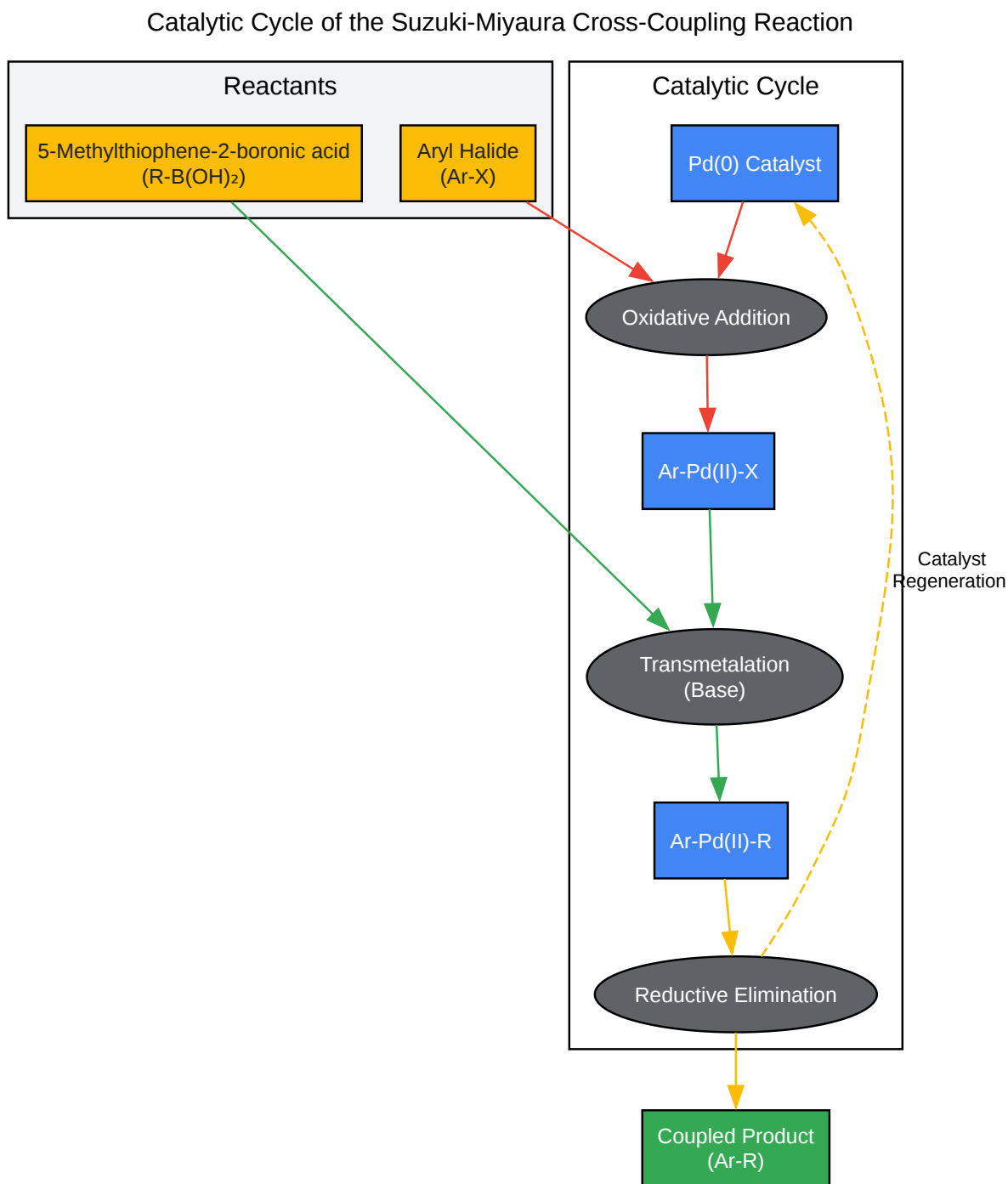
Logical Workflow for Synthesis and Purification

Workflow for Synthesis and Purification of 5-Methylthiophene-2-boronic acid

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Caption: Synthesis and purification workflow.

Suzuki-Miyaura Coupling Reaction Pathway



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Caption: Suzuki-Miyaura catalytic cycle.

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References

- 1. CAS 162607-20-7 | 5-Methylthiophene-2-boronic acid - Synblock [synblock.com]
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